2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a triazolo[4,3-a]pyridine core fused with a dihydrotriazolone moiety, substituted at position 6 with a carboxamide group linked to a 4-methylbenzylamine and at position 2 with an isopropylamino-oxoethyl chain. The isopropyl and 4-methylbenzyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Propriétés
IUPAC Name |
3-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4/c1-15(2)27-20(32)11-12-29-22(34)18-5-3-4-6-19(18)31-23(29)28-30(24(31)35)14-21(33)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGZEWAQEIAPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a triazolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, molecular characteristics, and biological effects based on available research findings.
Structure and Composition
The molecular formula for this compound is with a molecular weight of approximately 365.43 g/mol. The structure includes a triazole ring and a carboxamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃ |
| Molecular Weight | 365.43 g/mol |
| Functional Groups | Triazole, Carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
Pharmacological Properties
Preliminary studies suggest that compounds similar to 2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exhibit various pharmacological activities:
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties akin to other triazolopyridine derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .
- Antimicrobial Activity : The structural features suggest potential antimicrobial properties. Compounds with triazole moieties have been reported to exhibit activity against a range of bacterial strains .
- Enzyme Inhibition : Similar derivatives have shown promise in inhibiting specific enzymes linked to disease pathways, which could be explored further for therapeutic applications .
Study on Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of structurally related compounds, it was found that certain derivatives exhibited significant inhibition of paw edema in carrageenan-induced inflammation models. The most active compounds demonstrated over 50% reduction in edema compared to controls .
Enzyme Interaction Studies
Research has indicated that triazolopyridine derivatives can interact with key enzymes involved in inflammatory processes. For instance, compounds similar to the target molecule have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to reduced oxidative stress markers in treated tissues .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridine Derivatives
- Compound 12 (): Contains a triazolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with chlorophenyl and methoxyphenyl substituents.
- N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (): Replaces the triazolo ring with an imidazo[1,2-a]pyridine system. The absence of the triazolo group may diminish interactions with ATP-binding pockets in kinases, altering selectivity .
Key Structural Differences:
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s carboxamide group enhances water solubility compared to ester derivatives (e.g., ’s ethyl carboxylate). However, the 4-methylbenzyl group may offset this by increasing logP .
- Metabolic Stability: The isopropylamino group likely reduces oxidative metabolism relative to ethoxymethylideneamino substituents (), which are prone to hydrolysis .
- Target Selectivity : Triazolo[4,3-a]pyridine derivatives (e.g., ’s triazolo-pyridazine) show affinity for serotonin receptors, but the 4-methylbenzyl group in the target compound may redirect activity toward kinase targets like JAK or EGFR .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including:
- Condensation of triazolo-pyridine precursors with isopropylamine derivatives under reflux in polar aprotic solvents (e.g., DMF, 80–100°C).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol .
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular mass .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign signals for the triazolo-pyridine core (δ 8.2–8.5 ppm for aromatic protons) and the isopropylamino group (δ 1.2–1.4 ppm for methyl groups) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and triazole moieties) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies (e.g., IC50 variability in kinase inhibition assays) may arise from:
- Assay conditions : Test under standardized pH/temperature (e.g., 37°C, pH 7.4) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic stability : Perform liver microsome studies (human/rat, 1–4 hr) to assess degradation rates impacting activity .
- Data normalization : Use Z-score or Grubbs’ test to identify outliers in high-throughput screening .
Q. How can molecular docking predict target interactions?
- Software : Use AutoDock Vina for docking simulations (default scoring function, exhaustiveness = 32) .
- Grid setup : Focus on ATP-binding pockets (e.g., kinase targets) with a 20 ų box centered on catalytic residues.
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via MM/GBSA binding energy calculations .
Q. What experimental design optimizes synthetic yield?
Apply Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), solvent (DMF vs. DMSO), catalyst loading (0.1–1.0 eq).
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 85°C, DMF, 0.5 eq CuI) to maximize yield (>75%) .
- Scale-up : Use flow chemistry for reproducibility (residence time: 30 min, 10 mL/min flow rate) .
Q. How to analyze structure-activity relationships (SAR) for analogs?
- Modify substituents : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to assess potency .
- Bioisosteres : Substitute the triazolo-pyridine core with pyrazolo-imidazole (see ) to evaluate target selectivity.
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical H-bond acceptors (e.g., carboxamide oxygen) .
Data Contradiction Analysis
Q. Conflicting solubility How to validate?
- Experimental : Measure equilibrium solubility in PBS (pH 7.4) and DMSO via nephelometry.
- Computational : Predict logP values using ChemAxon or Molinspiration ; compare with experimental logD7.4 .
- Mitigation : Use co-solvents (e.g., 10% PEG-400) or salt forms (e.g., hydrochloride) to enhance aqueous solubility .
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